molecular formula C19H20N2O2 B2479881 2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide CAS No. 1260906-37-3

2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B2479881
CAS No.: 1260906-37-3
M. Wt: 308.381
InChI Key: JWRKXNGCNUICBV-UHFFFAOYSA-N
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Description

2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide is an organic compound with a complex structure that includes cyano, ethylphenyl, and methoxyphenyl groups

Scientific Research Applications

2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzylamine with 2-methoxybenzaldehyde to form an intermediate Schiff base, which is then subjected to a cyanoethylation reaction to introduce the cyano group. The final step involves the formation of the amide bond under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 2-hydroxy-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide.

    Reduction: Formation of 2-amino-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism by which 2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the aromatic rings can participate in π-π interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(4-methylphenyl)-3-(2-methoxyphenyl)propanamide
  • 2-cyano-N-(4-ethylphenyl)-3-(2-hydroxyphenyl)propanamide
  • 2-cyano-N-(4-ethylphenyl)-3-(2-chlorophenyl)propanamide

Uniqueness

2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide is unique due to the presence of both the cyano and methoxy groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-14-8-10-17(11-9-14)21-19(22)16(13-20)12-15-6-4-5-7-18(15)23-2/h4-11,16H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRKXNGCNUICBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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